A Technical Guide to 2,6-Difluoro-3-methoxyphenol (CAS: 886498-60-8)
A Technical Guide to 2,6-Difluoro-3-methoxyphenol (CAS: 886498-60-8)
Introduction and Strategic Importance
2,6-Difluoro-3-methoxyphenol is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its structure, which combines the strong electron-withdrawing effects of two fluorine atoms with the electron-donating methoxy group on a phenolic scaffold, creates a unique electronic and steric profile. The strategic placement of these substituents can profoundly influence a molecule's physicochemical properties, including acidity (pKa), lipophilicity, metabolic stability, and capacity for intermolecular interactions.
In the context of drug discovery, fluorine-containing motifs are a cornerstone of modern candidate optimization.[1] The introduction of fluorine can block metabolic pathways, enhance binding affinity, and improve membrane permeability.[2] Simultaneously, the methoxy group is a common feature in bioactive molecules, often participating in hydrogen bonding or modulating electronic properties to fine-tune target engagement.[3] The combination of these features in 2,6-Difluoro-3-methoxyphenol makes it a valuable precursor for synthesizing novel therapeutic agents where precise control over these properties is paramount. This guide provides a comprehensive overview of its properties, a plausible synthetic approach, characterization data, and safe handling protocols.
Physicochemical and Structural Properties
The fundamental properties of 2,6-Difluoro-3-methoxyphenol are summarized below. As a specialized research chemical, extensive experimental data is not always publicly available; therefore, some properties are based on computational predictions where noted.
Table 1: Core Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 886498-60-8 | [4][5] |
| Molecular Formula | C₇H₆F₂O₂ | [5][6] |
| Molecular Weight | 160.12 g/mol | [5][6] |
| IUPAC Name | 2,6-difluoro-3-methoxyphenol | PubChem |
| SMILES | COC1=C(C(=C(C=C1)F)O)F | [6] |
| Monoisotopic Mass | 160.03358 Da | [6] |
| XlogP (Predicted) | 1.7 | [6] |
| Appearance | Not specified (typically off-white to light-colored solid) | General observation |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The strategy involves a regioselective nucleophilic aromatic substitution (SNAAr) to introduce a methoxy group, followed by a directed ortho-metalation (DoM) and subsequent oxidation to install the hydroxyl group. The high acidity of the proton ortho to the methoxy group and flanked by two fluorine atoms makes it the most likely site for deprotonation.
Caption: Proposed synthetic workflow for 2,6-Difluoro-3-methoxyphenol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,6-Difluoroanisole
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Rationale: Sodium methoxide acts as a nucleophile, displacing one of the fluorine atoms on 1,2,3-trifluorobenzene. The C2 position is the most activated towards nucleophilic attack due to the inductive effect of the two adjacent fluorine atoms.
-
Procedure:
-
To a solution of 1,2,3-trifluorobenzene (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium methoxide (1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield 2,6-difluoroanisole.
-
Step 2: Directed ortho-Metalation and Borylation
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Rationale: n-Butyllithium (n-BuLi) is a strong base that will selectively deprotonate the most acidic aromatic proton. The proton at C3 is activated by the ortho-methoxy directing group and the two ortho-fluorine atoms. The resulting aryllithium species is trapped with an electrophile, triisopropyl borate.
-
Procedure:
-
Dissolve 2,6-difluoroanisole (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the solution to -78°C under an inert nitrogen atmosphere.
-
Add n-BuLi (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.
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Add triisopropyl borate (1.2 eq) dropwise and stir for an additional 2 hours at -78°C.
-
Allow the mixture to warm slowly to room temperature.
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Step 3: Oxidative Workup to Yield 2,6-Difluoro-3-methoxyphenol
-
Rationale: The boronic ester intermediate is unstable and is directly oxidized to the corresponding phenol using basic hydrogen peroxide. This is a standard and high-yielding method for converting arylboronic esters to phenols.
-
Procedure:
-
Cool the reaction mixture from Step 2 to 0°C.
-
Carefully add aqueous NaOH (e.g., 3M solution), followed by the slow, dropwise addition of hydrogen peroxide (30% solution).
-
Stir vigorously for 4-6 hours at room temperature.
-
Acidify the mixture with 1M HCl to pH ~3-4 and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2,6-Difluoro-3-methoxyphenol.
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Spectroscopic Characterization
Structural confirmation of the final compound relies on a combination of spectroscopic techniques. The following data represent predicted values based on the known effects of the substituents on a benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
|---|---|---|---|---|
| ¹H | ~6.8 - 7.0 | t (triplet) | Ar-H 4 | Coupled to two meta-fluorine atoms. |
| ¹H | ~6.6 - 6.8 | t (triplet) | Ar-H 5 | Coupled to one ortho- and one para-fluorine atom. |
| ¹H | ~5.5 - 6.0 | br s (broad singlet) | OH | Phenolic proton, exchangeable, broad signal. |
| ¹H | ~3.9 | s (singlet) | OCH ₃ | Methoxy group protons. |
| ¹³C | ~160 (dd) | dd | C 2, C 6 | Carbons directly bonded to fluorine, large C-F coupling. |
| ¹³C | ~145 (t) | t | C 1-OH | Carbon bearing the hydroxyl group. |
| ¹³C | ~140 (t) | t | C 3-OCH₃ | Carbon bearing the methoxy group. |
| ¹³C | ~115 (t) | t | C 4 | Aromatic CH. |
| ¹³C | ~110 (dd) | dd | C 5 | Aromatic CH. |
| ¹³C | ~56 | q | OC H₃ | Methoxy carbon. |
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |
| 1620 - 1580 | Strong | C=C aromatic ring stretch |
| 1280 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1100 - 1000 | Strong | C-F stretch |
Mass Spectrometry (MS)
Under Electron Impact (EI) conditions, the molecular ion peak [M]⁺ is expected at m/z = 160. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 145, followed by the loss of carbon monoxide (CO).
Caption: General experimental workflow for spectroscopic analysis.
Applications in Drug Discovery and Chemical Biology
The utility of 2,6-Difluoro-3-methoxyphenol as a building block stems from the predictable modulatory effects of its functional groups:
-
Modulation of Acidity and Lipophilicity: The two electron-withdrawing fluorine atoms significantly lower the pKa of the phenolic hydroxyl group compared to phenol or guaiacol, making it a stronger acid. This can be critical for tuning the ionization state of a drug molecule at physiological pH. The fluorine atoms also increase lipophilicity, which can enhance membrane permeability and cell penetration.[2]
-
Metabolic Blocking: Fluorine atoms are often used to replace hydrogen at sites susceptible to metabolic oxidation by Cytochrome P450 enzymes. Incorporating this phenol into a larger molecule can enhance its metabolic stability and prolong its in-vivo half-life.
-
Tuning Binding Interactions: The fluorine atoms are poor hydrogen bond acceptors, but the phenolic oxygen and methoxy oxygen are effective acceptors. The hydroxyl group can also act as a hydrogen bond donor. This defined pattern of interaction points can be exploited to achieve high-affinity and selective binding to a biological target.
-
Bioisosterism: The fluorinated methoxy-phenol motif can serve as a bioisostere for other functional groups, such as catechols or other substituted phenols, offering an alternative with improved properties.
Safety, Handling, and Storage
As a substituted phenol, 2,6-Difluoro-3-methoxyphenol should be handled with appropriate caution. Safety protocols should be based on data from structurally similar compounds.[7][8]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[7]
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling:
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat and sources of ignition.
-
References
-
R&D Chemicals. (n.d.). 2,6-Difluoro-3-methoxyphenol, suppliers and manufacturers. [Link]
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PubChem. (n.d.). 2,6-Difluoro-3,5-dimethoxyphenol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-methylphenol. National Center for Biotechnology Information. [Link]
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PubChemLite. (n.d.). 2,6-difluoro-3-methoxyphenol (C7H6F2O2). [Link]
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Thomoson, C. S., & Dolbier, W. R. Jr. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Journal of Organic Chemistry, 78(17), 8904-8. [Link]
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PrepChem.com. (n.d.). Synthesis of 2,6-Dimethoxyphenol. [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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MetaSci. (n.d.). 2,6-Dimethoxyphenol Safety Data Sheet. [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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Campos, J., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]
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